molecular formula C33H41ClN6O2 B041504 Thiq CAS No. 312637-48-2

Thiq

Cat. No. B041504
M. Wt: 589.2 g/mol
InChI Key: HLCHESOMJVGDSJ-LOYHVIPDSA-N
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Description

Synthesis Analysis

The synthesis of THIQ and its derivatives has been a subject of considerable interest. One notable method involves the CuCl2-catalyzed coupling of nonfunctionalized THIQs with organozinc reagents under aerobic conditions. This method is efficient and applicable to a wide range of substrates (Wang et al., 2015). Another approach involves a THIQ-mediated synthesis of 1,3-disubstituted allenes from terminal alkynes and aldehydes, demonstrating THIQ's versatility in mild-condition synthesis (Jiang et al., 2013).

Molecular Structure Analysis

The molecular structure of THIQ has been explored in various studies. Asymmetric synthesis of C1-chiral THIQs involves complex molecular structures with significant pharmaceutical and biological activities, highlighting the structural complexity and importance of THIQ derivatives (Li et al., 2020).

Chemical Reactions and Properties

THIQ undergoes a range of chemical reactions, demonstrating its reactive nature and functional versatility. For instance, the Lewis acid-catalyzed synthesis of THIQs showcases the compound's ability to participate in complex reaction sequences (Dhanasekaran et al., 2016). The development of Ugi three-component reactions (U3CRs) with chiral dihydroisoquinolines (DHIQs) to synthesize enantiopure THIQs further illustrates the chemical reactivity and application potential of THIQ in creating diverse compounds (Ramanivas et al., 2015).

Physical Properties Analysis

The physical properties of THIQ derivatives are crucial for understanding their behavior and potential applications. For instance, the photocatalytic approach for synthesizing biologically significant THIQ motifs using WS2 quantum dots highlights the importance of physical properties in the context of material science and biology (Deore & De, 2023).

Chemical Properties Analysis

THIQ's chemical properties are diverse and can lead to a variety of applications. The synthesis of THIQ motifs for their antimicrobial activity against resistant bacteria like MRSA underscores the compound's significant chemical properties (Deore & De, 2023).

Scientific Research Applications

  • Cancer and Central Nervous System (CNS) Disorders : THIQ derivatives have been recognized for their potential in drug discovery related to cancer and CNS disorders. They also show promise for treating infectious diseases like malaria (Singh & Shah, 2017).

  • Biomedicine : THz technology, which utilizes THIQ, has been widely used in biomedical applications. These include THz characterization techniques for amino acids, polypeptides, DNA, proteins, and notably, in cancer detection. Emerging techniques such as THz microfluidic chips and S-SNTS are also being explored (Gong et al., 2019).

  • Diversity-Oriented Synthesis of Pharmaceuticals : The development of a method for rapid assembly of 1,3-trans-disubstituted THIQ frameworks aids in the diversity-oriented synthesis of naphthylisoquinoline alkaloids and related pharmaceuticals (Bai et al., 2022).

  • Medical, Military, and Security Applications : THz imaging and sensing technologies, involving THIQs, find applications in medical, military, and security fields. Research on their biological effects is crucial for evaluating health hazards and establishing safety standards (Wilmink & Grundt, 2011).

  • Anticancer Drug Design : THIQ-based compounds exhibit potent activity against various cancer molecular targets, making them significant in anticancer drug design (Faheem et al., 2021).

  • Selective Inhibition of Enzymes : Tricyclic THIQs created through transition-metal mediated cyclotrimerisation show potential in selectively inhibiting enzymes like AKR1C3 (Santos et al., 2019).

properties

IUPAC Name

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCHESOMJVGDSJ-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953320
Record name THIQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiq

CAS RN

312637-48-2
Record name (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312637-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THIQ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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